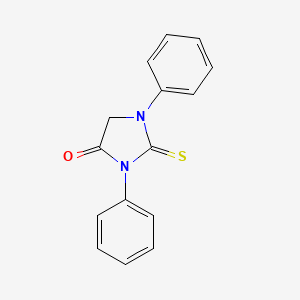

1,3-Diphenyl-2-thioxoimidazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3-Diphenyl-2-thioxoimidazolidin-4-one, also known as thiohydantoin , belongs to a class of compounds called hydantoins . These molecules exhibit diverse biological activities and have been studied extensively in recent years . Thiohydantoin derivatives are characterized by a five-membered ring containing sulfur and nitrogen atoms.

Synthesis Analysis

- Isothiocyanate-Based Synthesis : Thiohydantoin derivatives can be synthesized by reacting aryl isothiocyanates with various amino acids or hydroxyamino acids. The reaction proceeds in an alkaline medium, followed by treatment with fuming hydrochloric acid. The use of aromatic isothiocyanates with donor substituents enhances product yields . Spiro-Fused Compounds : By employing the Diels–Alder reaction , spirocyclic compounds based on thiohydantoin can be obtained. These compounds exhibit limited conformational mobility and enhanced biological activity .

Wissenschaftliche Forschungsanwendungen

Pharmacological Evaluation and Synthesis

1,3-Diphenyl-2-thioxoimidazolidin-4-one and its derivatives have been synthesized and evaluated for their pharmacological properties. For instance, thiohydantoins derivatives exhibit an increased affinity for the human CB(1) cannabinoid receptor, with specific compounds demonstrating high affinity for the receptor in bioassays (Muccioli et al., 2005). Additionally, a set of novel imidazothiazole and glycocyamidine derivatives synthesized from this compound showed antimicrobial activities, highlighting the compound's potential in developing antibacterial and antifungal agents (Magd El-Din et al., 2007).

Potential in Cancer Research

The compound has shown promise in cancer research. A study designed and synthesized 3-phenyl-2-thioxoimidazolidin-4-one derivatives, characterizing them using various techniques. These derivatives were evaluated for potential anticancer properties, with computational studies indicating a strong binding interaction with the Estrogen Receptor (ER) and promising in vitro and in vivo anticancer activities to be evaluated in the future (Vanitha et al., 2021).

Role in Inhibition of Biological Pathways

The compound has been identified as a potential inhibitor of various biological pathways. For instance, certain derivatives completely inhibited human recombinant COX-2, suggesting the potential of this compound derivatives in designing new type-2 cyclooxygenase (COX-2) inhibitors, which could be beneficial in treating diseases like arthritis and cancer (Gauthier et al., 2006). Another study synthesized and evaluated a series of 2-thioxoimidazolidin-4-one derivatives as inhibitors of fatty acid amide hydrolase (FAAH), a key enzyme in hydrolyzing endogenous bioactive fatty acid derivatives. These derivatives were devoid of affinity for the cannabinoid receptors, suggesting their potential therapeutic application (Muccioli et al., 2006).

Corrosion Inhibition

Beyond medical applications, this compound has been explored for its corrosion inhibition properties. A study tested the compound as a corrosion inhibitor for mild steel in an aggressive HCl solution, revealing its efficiency and suggesting potential industrial applications (Nabah et al., 2020).

Eigenschaften

IUPAC Name |

1,3-diphenyl-2-sulfanylideneimidazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS/c18-14-11-16(12-7-3-1-4-8-12)15(19)17(14)13-9-5-2-6-10-13/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMOIBWVYBBDZSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)N1C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2455023.png)

![Ethyl 3-[6-(cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl]benzoate](/img/structure/B2455026.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methylphenoxy)acetamide](/img/structure/B2455027.png)

![N-(3-chloro-4-methoxyphenyl)-2-[1-oxo-4-(phenylsulfanyl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide](/img/structure/B2455029.png)

![1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(p-tolyloxy)ethanone](/img/structure/B2455030.png)

![2-([1,1'-biphenyl]-4-yl)-N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)acetamide](/img/structure/B2455031.png)

![2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2455037.png)

![4-[(4-Fluorophenyl)formamido]butanoic acid](/img/structure/B2455043.png)